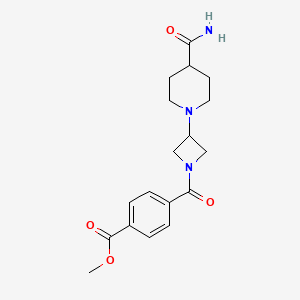

Methyl 4-(3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl)benzoate, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is currently being studied for its potential use in the treatment of non-small cell lung cancer (NSCLC). This compound is a promising candidate for the treatment of NSCLC patients who have developed resistance to first- and second-generation EGFR TKIs.

Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl 4-(3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl)benzoate is involved in the synthesis of complex molecular structures, particularly in the generation of azetidine and aziridine derivatives. These structures are crucial for exploring novel chemical reactions and synthesizing compounds with potential therapeutic applications. For instance, azetidinecarboxylate esters have been shown to react with metallocarbenes to generate azetidinium ylides, leading to ring-expanded pyrrolidine products. This process facilitates the synthesis of pyrrolizidine alkaloids like turneforcidine and platynecine, highlighting the compound's role in accessing diverse molecular frameworks (Vanecko & West, 2005).

Structural Studies and Crystal Engineering

Methyl 4-(3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl)benzoate's derivatives have been studied for their unique crystalline properties, such as the ability to undergo phase transitions under high pressure. This characteristic is essential for crystal engineering, where understanding and manipulating the crystalline forms of materials can lead to the development of novel materials with desired physical and chemical properties (Johnstone et al., 2010).

Development of Novel Synthetic Methods

Research on methyl 4-(3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl)benzoate and its related compounds has led to the development of new synthetic methods. These methods enable the efficient synthesis of structurally novel azetidine derivatives, which are valuable in the pharmaceutical industry for the development of new drugs. The synthesis involves innovative steps such as the condensation of azetidine building blocks with sulfonylated carbamic acid methyl esters, followed by subsequent reactions to yield diverse derivatives (Kharul et al., 2008).

Applications in Medicinal Chemistry

The compound and its derivatives play a significant role in medicinal chemistry, particularly in the synthesis of carbapenems, a class of antibiotics. For example, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine for the production of an orally active carbapenem showcases the compound's utility in creating drugs with high bioavailability, an essential factor in drug development and therapeutic efficacy (Isoda et al., 2006).

properties

IUPAC Name |

methyl 4-[3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-25-18(24)14-4-2-13(3-5-14)17(23)21-10-15(11-21)20-8-6-12(7-9-20)16(19)22/h2-5,12,15H,6-11H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYRTNPDQZJYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B2590952.png)

![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590955.png)

![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)

![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)

![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)

![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2590968.png)

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone](/img/structure/B2590971.png)